molecular formula C16H24N2O3S B5507857 N-(4-methylphenyl)-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]methanesulfonamide

N-(4-methylphenyl)-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]methanesulfonamide

Cat. No.: B5507857
M. Wt: 324.4 g/mol
InChI Key: BUVLKTWPKBSQPB-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes a pyrrolidine ring and a methanesulfonamide group, suggests potential biological activity and industrial applications.

Properties

IUPAC Name

N-(4-methylphenyl)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-14-7-9-15(10-8-14)18(22(2,20)21)13-5-6-16(19)17-11-3-4-12-17/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVLKTWPKBSQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCC(=O)N2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]methanesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Butyl Chain: The butyl chain can be introduced via alkylation reactions using suitable alkyl halides.

    Introduction of the Methanesulfonamide Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group in the butyl chain.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme functions.

    Medicine: Possible development as an antibacterial or antiviral agent.

    Industry: Use in the production of specialty chemicals or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to the disruption of essential biochemical pathways in microorganisms or cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N-(4-oxo-4-phenylbutyl)methanesulfonamide
  • N-(4-methylphenyl)-N-(4-oxo-4-piperidinyl)butylmethanesulfonamide

Uniqueness

N-(4-methylphenyl)-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]methanesulfonamide is unique due to the presence of the pyrrolidine ring, which can confer distinct biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in its applications.

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